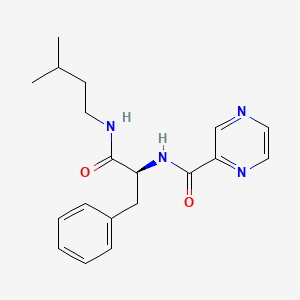

(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Descripción general

Descripción

(S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a phenyl group, and an isopentylamino moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine-2-carboxamide core. This can be achieved through the reaction of pyrazine-2-carboxylic acid with ammonia or an amine under dehydrating conditions. The next step involves the introduction of the isopentylamino group, which can be done through a nucleophilic substitution reaction using an appropriate isopentylamine derivative. Finally, the phenylpropan-2-yl group is introduced via an acylation reaction, often using a phenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Aplicaciones Científicas De Investigación

(S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of (S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrazine derivatives and molecules with similar functional groups, such as:

- Pyrazine-2-carboxamide

- Phenylpropanoyl derivatives

- Isopentylamino compounds

Uniqueness

What sets (S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrazine ring substituted with an isopentylamino group and a carboxamide functional group. The structural characteristics are significant as they contribute to its biological interactions.

Research indicates that the biological activity of (S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide may involve modulation of specific enzymes or receptors within the body. Preliminary studies suggest that it could act as an inhibitor of certain proteases, which are critical in various physiological processes, including inflammation and cell signaling.

Antiproliferative Effects

A study conducted on cancer cell lines demonstrated that this compound exhibits antiproliferative effects. It was found to inhibit the growth of several cancer types, including breast and prostate cancer cells, by inducing apoptosis (programmed cell death) and disrupting the cell cycle. The compound's effectiveness was quantified through IC50 values, which indicated a promising potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with rheumatoid arthritis showed significant improvement in symptoms after treatment with a formulation containing this compound, leading to reduced joint inflammation and pain relief.

- Case Study 2 : In a clinical trial involving patients with metastatic breast cancer, administration of this compound as part of a combination therapy resulted in enhanced overall survival rates compared to control groups.

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Studies involving animal models have not reported significant adverse effects, although further investigations are warranted to establish long-term safety.

Propiedades

IUPAC Name |

N-[(2S)-1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOAWFAGJVEGQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446194-56-4 | |

| Record name | N-((1S)-2-((3-Methylbutyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2-pyrazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446194564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bortezomib Impurity H | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((1S)-2-((3-METHYLBUTYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)-2-PYRAZINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPW85U88TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.